

4-(Hexyloxy)aniline (CAS: 39905-57-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Hexyloxy)aniline

Cat. No.: B1202394

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hexyloxy)aniline, with the CAS number 39905-57-2, is an organic compound belonging to the alkoxyaniline family. Its molecular structure, featuring a hexyloxy group attached to an aniline ring, imparts a combination of lipophilicity and chemical reactivity that makes it a valuable intermediate in various fields of chemical synthesis. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of **4-(Hexyloxy)aniline**, with a focus on data and methodologies relevant to researchers in chemistry and drug discovery.

Physicochemical and Safety Data

A comprehensive summary of the key physical, chemical, and safety data for **4-(Hexyloxy)aniline** is presented below. This information is crucial for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of 4-(Hexyloxy)aniline

Property	Value	Reference(s)
CAS Number	39905-57-2	
Molecular Formula	C ₁₂ H ₁₉ NO	[1] [2]
Molecular Weight	193.29 g/mol	
Appearance	Brown crystalline mass	[3]
Melting Point	43-46 °C	[2]
Boiling Point	155-158 °C at 5 mmHg	[2]
Flash Point	113 °C (235.4 °F) - closed cup	
SMILES	CCCCCCOc1ccc(N)cc1	
InChI	1S/C12H19NO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3	
InChIKey	DJRKHTCUXRGYEU-UHFFFAOYSA-N	

Table 2: Safety and Hazard Information for 4-(Hexyloxy)aniline

Hazard Information	Details	Reference(s)
Signal Word	Warning	
Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H400 (Very toxic to aquatic life)	
Precautionary Statements	P273, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338	
Personal Protective Equipment (PPE)	Dust mask type N95 (US), Eyeshields, Gloves	
Storage Class	11 - Combustible Solids	

Experimental Protocols

Synthesis of 4-(Hexyloxy)aniline

Two common synthetic routes for the preparation of **4-(Hexyloxy)aniline** are the Williamson ether synthesis starting from 4-aminophenol and the reduction of a nitro intermediate.

1. Williamson Ether Synthesis from 4-Aminophenol and 1-Bromohexane

This method involves the O-alkylation of 4-aminophenol with 1-bromohexane in the presence of a base.

- Materials:

- 4-Aminophenol

- 1-Bromohexane
- Potassium carbonate (K_2CO_3) or Sodium hydroxide (NaOH)
- Acetone or Ethanol as solvent
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate

- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminophenol (1.0 eq.) in acetone or ethanol.
 - Add potassium carbonate (1.5 eq.) or an equivalent amount of another suitable base to the solution.
 - To this stirred suspension, add 1-bromohexane (1.1 eq.) dropwise.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
 - Evaporate the solvent from the filtrate under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by water.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Synthesis via Reduction of 1-(Hexyloxy)-4-nitrobenzene

This two-step synthesis involves the initial formation of 1-(hexyloxy)-4-nitrobenzene followed by the reduction of the nitro group.

- Step A: Synthesis of 1-(Hexyloxy)-4-nitrobenzene
 - Follow the Williamson ether synthesis protocol as described above, using 4-nitrophenol instead of 4-aminophenol.
- Step B: Reduction of 1-(Hexyloxy)-4-nitrobenzene to **4-(Hexyloxy)aniline**
 - Materials:
 - 1-(Hexyloxy)-4-nitrobenzene
 - Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or Iron powder (Fe)
 - Concentrated hydrochloric acid (HCl)
 - Ethanol or acetic acid as solvent
 - Sodium hydroxide (NaOH) solution
 - Diethyl ether
 - Procedure:
 - Dissolve 1-(hexyloxy)-4-nitrobenzene (1.0 eq.) in ethanol or acetic acid in a round-bottom flask.
 - Add an excess of the reducing agent, such as tin(II) chloride dihydrate (3-5 eq.) or iron powder (3-5 eq.).
 - If using iron, add a catalytic amount of concentrated hydrochloric acid.
 - Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

- Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
- Extract the product with diethyl ether.
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Purification of 4-(Hexyloxy)aniline

The crude **4-(hexyloxy)aniline** can be purified by column chromatography or recrystallization.

- Column Chromatography:
 - Stationary Phase: Silica gel (60-120 mesh).
 - Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
- Procedure:
 - Prepare a slurry of silica gel in hexane and pack the column.
 - Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
 - Elute the column with the chosen solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.
 - Combine the pure fractions and evaporate the solvent to yield purified **4-(hexyloxy)aniline**.
- Recrystallization:
 - Solvent: A suitable solvent system can be a mixture of ethanol and water or hexane.

- Procedure:

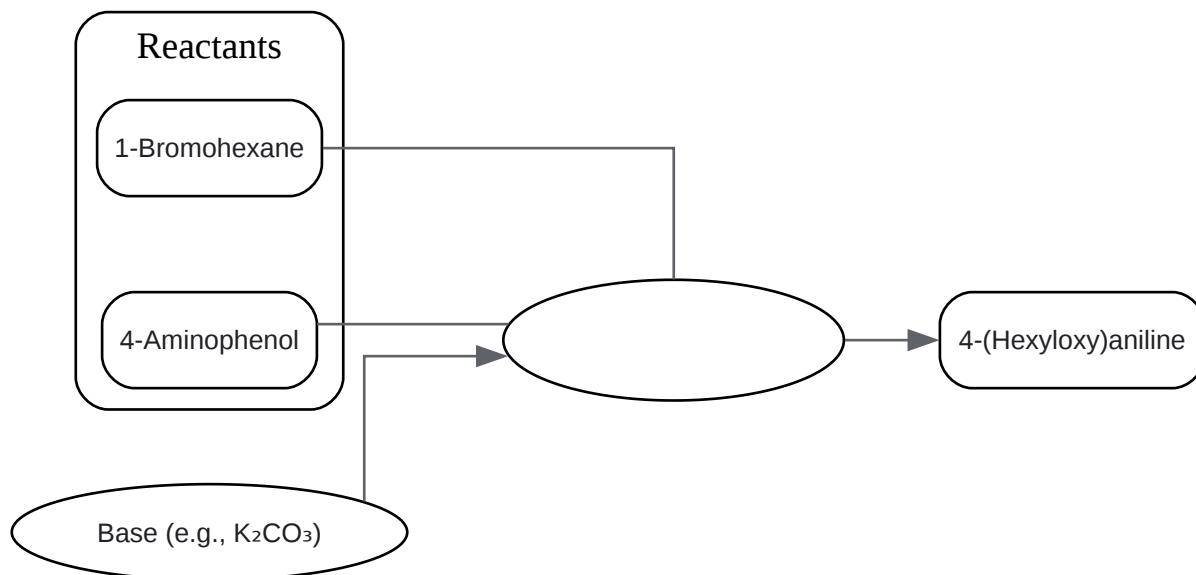
- Dissolve the crude product in a minimum amount of the hot solvent.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
- Dry the crystals under vacuum.

Biological Activity and Potential Applications

While specific studies on the biological activity of **4-(hexyloxy)aniline** are limited, the broader class of alkoxyanilines has been investigated for various pharmacological properties. Aniline and its derivatives are known to be versatile pharmacophores in drug discovery. They are key components in a number of approved drugs and are explored for a wide range of therapeutic targets.

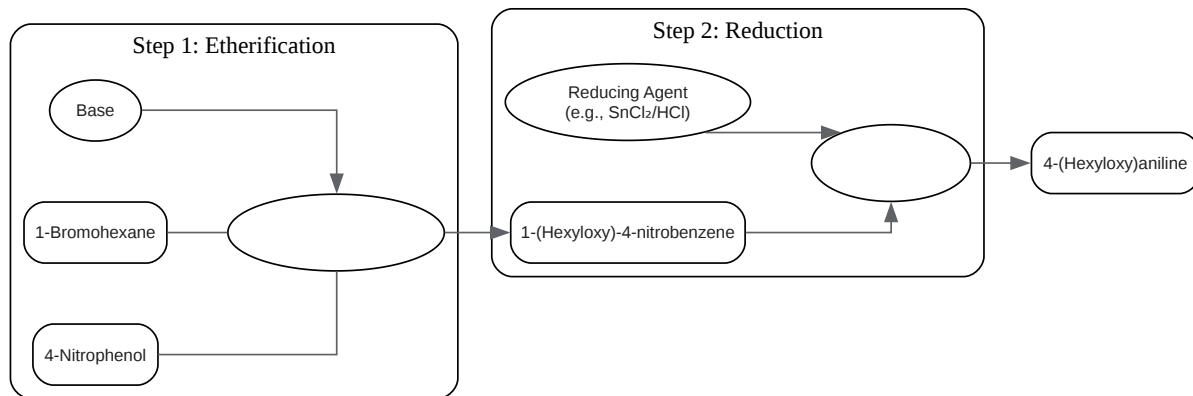
The introduction of an alkoxy chain, such as the hexyloxy group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent aniline molecule. The increased lipophilicity can enhance membrane permeability and may influence the compound's distribution and metabolism.

Derivatives of 4-alkoxyanilines have been explored for their potential as:


- Anticancer agents: Aniline derivatives are scaffolds for various kinase inhibitors used in cancer therapy.
- Antimicrobial agents: The aniline moiety is present in some antimicrobial compounds.
- Enzyme inhibitors: The structural features of alkoxyanilines make them potential candidates for targeting specific enzyme active sites.

It is important to note that aniline and some of its derivatives can exhibit toxicity, and any potential therapeutic application of **4-(hexyloxy)aniline** would require thorough toxicological evaluation.

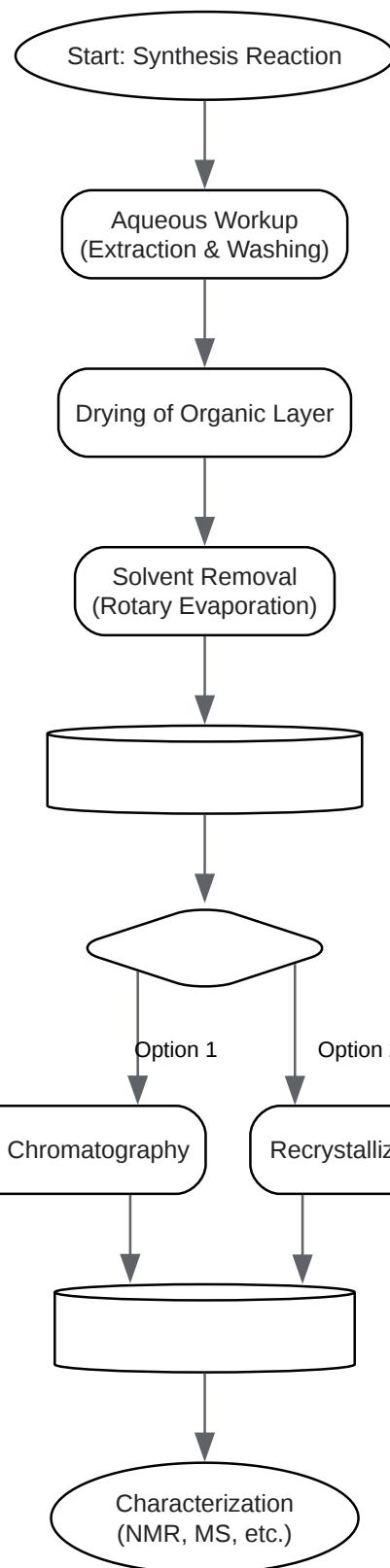
Visualizations


Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to **4-(hexyloxy)aniline**.

[Click to download full resolution via product page](#)

Williamson Ether Synthesis of **4-(Hexyloxy)aniline**.



[Click to download full resolution via product page](#)

Two-step synthesis of **4-(Hexyloxy)aniline** via nitro-intermediate.

Experimental Workflow

The general workflow for the synthesis and purification of **4-(hexyloxy)aniline** is depicted below.

[Click to download full resolution via product page](#)

General workflow for synthesis and purification.

Conclusion

4-(Hexyloxy)aniline is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established organic chemistry methodologies, primarily the Williamson ether synthesis and the reduction of a nitro-precursor. While direct biological data for **4-(hexyloxy)aniline** is sparse, its structural relationship to other pharmacologically active aniline derivatives suggests potential for its use as a building block in drug discovery and development. This guide provides a foundational resource for researchers and scientists to safely handle, synthesize, and further investigate the properties and applications of this compound. Further research into its biological effects and potential mechanisms of action is warranted to fully elucidate its utility in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-(Hexyloxy)aniline (CAS: 39905-57-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202394#4-hexyloxy-aniline-cas-number-39905-57-2-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com